Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin
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Overview
Description
Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin is a synthetic porphyrin compound with the molecular formula C48H36N4NiO8 and a molecular weight of 855.52 g/mol . This compound is known for its unique structure, which includes a nickel ion coordinated to a porphyrin ring substituted with 3-methoxy-4-hydroxyphenyl groups. It is used in various fields, including catalysis, electrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin typically involves the reaction of nickel salts with a porphyrin precursor. One common method is the condensation of pyrrole with 3-methoxy-4-hydroxybenzaldehyde in the presence of an acid catalyst, followed by the insertion of a nickel ion into the porphyrin ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as chloroform or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as column chromatography or recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(iii) porphyrin complexes.
Reduction: It can be reduced to form nickel(i) porphyrin complexes.
Substitution: The methoxy and hydroxy groups on the phenyl rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions include various nickel porphyrin complexes with different oxidation states and substituted phenyl rings .
Scientific Research Applications
Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: It is explored for its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin involves the coordination of the nickel ion to the porphyrin ring, which allows it to participate in various redox reactions . The methoxy and hydroxy groups on the phenyl rings can also interact with other molecules, enhancing the compound’s reactivity . The molecular targets and pathways involved include the stabilization of phenoxyl radicals and the decomposition of hydroperoxides .
Comparison with Similar Compounds
Similar Compounds
- Ni(ii) meso-Tetra (4-hydroxyphenyl) porphine
- Cu(ii) meso-Tetra (4-hydroxyphenyl) porphine
- Co(iii) meso-Tetra (4-hydroxyphenyl) porphine chloride
Uniqueness
Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin is unique due to the presence of both methoxy and hydroxy groups on the phenyl rings, which enhance its reactivity and make it suitable for a wider range of applications compared to similar compounds .
Properties
Molecular Formula |
C48H36N4NiO8 |
---|---|
Molecular Weight |
855.5 g/mol |
IUPAC Name |
2-methoxy-4-[10,15,20-tris(4-hydroxy-3-methoxyphenyl)porphyrin-22,24-diid-5-yl]phenol;nickel(2+) |
InChI |
InChI=1S/C48H36N4O8.Ni/c1-57-41-21-25(5-17-37(41)53)45-29-9-11-31(49-29)46(26-6-18-38(54)42(22-26)58-2)33-13-15-35(51-33)48(28-8-20-40(56)44(24-28)60-4)36-16-14-34(52-36)47(32-12-10-30(45)50-32)27-7-19-39(55)43(23-27)59-3;/h5-24H,1-4H3,(H4-2,49,50,51,52,53,54,55,56);/q-2;+2 |
InChI Key |
VZWKMDHNKMYMBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)O)OC)C8=CC(=C(C=C8)O)OC)C=C4)C9=CC(=C(C=C9)O)OC)[N-]3)O.[Ni+2] |
Origin of Product |
United States |
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